Leniolisib - 1354690-24-6

Leniolisib

Catalog Number: EVT-255872
CAS Number: 1354690-24-6
Molecular Formula: C21H25F3N6O2
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leniolisib (CDZ173) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) []. It is a low molecular weight, orally bioavailable compound [, , ]. Leniolisib plays a crucial role in scientific research as a tool to study the PI3Kδ signaling pathway and its involvement in various diseases, particularly inborn errors of immunity and inflammatory disorders [, , , ].

Future Directions
  • Expanding the understanding of its long-term safety and efficacy: Continued monitoring of patients enrolled in open-label extension studies will provide valuable information about the long-term effects of Leniolisib treatment [, , ].
  • Exploring its therapeutic potential in other diseases: Given its mechanism of action, Leniolisib holds promise for treating other diseases characterized by overactivation of the PI3Kδ pathway, such as other autoimmune diseases and certain types of cancer [, , , ].
  • Investigating optimal dosing strategies: Further research is needed to determine the optimal dosing regimen for Leniolisib in different patient populations and disease contexts [].
  • Developing novel formulations and delivery systems: Exploring alternative formulations or delivery systems may enhance the efficacy or patient convenience of Leniolisib therapy [].
  • Investigating potential combination therapies: Combining Leniolisib with other targeted therapies may further improve outcomes in APDS and other diseases [].

Idelalisib

    Itraconazole

    • Relevance: Research has shown that itraconazole significantly impacts the pharmacokinetics of leniolisib by inhibiting CYP3A4 []. This interaction highlights the importance of considering potential drug interactions during leniolisib treatment. Notably, leniolisib is not a significant substrate for P-gp.
    • Relevance: Unlike itraconazole, quinidine does not alter the pharmacokinetics of leniolisib []. This finding further supports the conclusion that leniolisib is not a relevant substrate for P-gp.

    Rapamycin

      Abatacept

      • Relevance: Although not structurally related to leniolisib, abatacept is mentioned in the context of treating conditions with overlapping clinical presentations with APDS []. Abatacept's mechanism of action, which involves modulating T-cell co-stimulation, underscores the importance of immune regulation in APDS and similar disorders.
      Synthesis Analysis

      The synthesis of leniolisib involves several key steps starting from precursor compounds. The initial step includes the coupling of 6-benzyl-4-chloro-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of triethylamine at elevated temperatures (120 °C) to yield an intermediate compound with a high yield of approximately 93% . Subsequent steps involve deprotection and further coupling reactions to introduce functional groups that enhance the compound's pharmacological properties.

      Molecular Structure Analysis

      Leniolisib's molecular structure features several notable components that contribute to its biological activity:

      • Topological Polar Surface Area: 83.5 Ų
      • Hydrogen Bond Donor Count: 1
      • Hydrogen Bond Acceptor Count: 8
      • Rotatable Bond Count: 5
      • Heavy Atom Count: 32
      • Number of Rings: 4

      The presence of trifluoromethyl and methoxypyridine groups within its structure enhances its selectivity for the phosphoinositide 3-kinase delta isoform over other kinases .

      Chemical Reactions Analysis

      Leniolisib undergoes various chemical reactions during its synthesis, including:

      1. Coupling Reactions: Essential for building the core structure by linking different molecular fragments.
      2. Deprotection Reactions: Removing protecting groups to expose reactive sites necessary for further modifications.
      3. Functional Group Modifications: Introducing or altering functional groups to improve solubility and pharmacokinetic properties.

      These reactions are meticulously designed to ensure that each step proceeds with high efficiency while minimizing byproducts .

      Mechanism of Action

      Leniolisib exerts its therapeutic effects by selectively inhibiting the phosphoinositide 3-kinase delta pathway. This inhibition leads to decreased activation of downstream signaling pathways that are involved in immune cell proliferation and activation. Specifically, leniolisib has been shown to lower levels of phosphorylated AKT in B cells following stimulation, indicating effective pathway suppression .

      Clinical studies have demonstrated that treatment with leniolisib results in normalization of circulating B cells and a reduction in inflammatory markers, which supports its role as a targeted therapy for conditions characterized by overactive immune responses .

      Physical and Chemical Properties Analysis

      Leniolisib exhibits several physical and chemical properties that are crucial for its function:

      • Solubility: The solubility is pH-dependent; it decreases with increasing pH.
      • LogD (pH 7.4): Approximately 3.1, indicating moderate lipophilicity.
      • Rule of Five Violations: None, suggesting favorable drug-like properties.

      These properties are significant for its absorption, distribution, metabolism, and excretion characteristics .

      Applications

      Leniolisib has been primarily investigated for its applications in treating activated phosphoinositide 3-kinase delta syndrome. Clinical trials have shown promising results in reducing lymphoproliferation and improving immune function in affected patients . Additionally, ongoing research may explore its potential use in other diseases characterized by dysregulated immune responses or hyperactivation of the phosphoinositide 3-kinase delta pathway.

      Molecular Mechanism of Action

      Phosphatidylinositol 3-Kinase Delta (PI3Kδ) Inhibition Dynamics

      Structural Interaction with p110δ Catalytic Subunit

      Leniolisib (CDZ173) binds the p110δ catalytic subunit of PI3Kδ with high precision, exploiting unique structural features of the enzyme’s ATP-binding pocket. X-ray crystallography (PDB ID: 5O83) reveals that leniolisib forms critical hydrogen bonds with residues Val828 and Glu826 in the hinge region of p110δ, stabilizing its inhibitory conformation. The tetrahydropyridopyrimidine core of leniolisib—a structural departure from earlier quinazoline-based inhibitors—optimizes hydrophobic interactions with Trp760 and Ile910, while its trifluoromethylpyridine group occupies a specificity pocket adjacent to the catalytic site. This binding displaces ATP and prevents the enzyme from adopting its active conformation [1] [6]. The compound’s pyrrolidinyl-1-propanone moiety enhances solubility and membrane permeability, contributing to >500-fold improved physicochemical properties compared to initial leads [3] [6].

      Table 1: Key Structural Interactions of Leniolisib with p110δ

      Structural Motif in LeniolisibInteracting p110δ ResidueInteraction TypeFunctional Significance
      Tetrahydropyridopyrimidine coreVal828, Glu826Hydrogen bondingStabilizes hinge region binding
      Trifluoromethylpyridine groupIle910, Met900Hydrophobic packingOccupies specificity pocket
      Pyrrolidinyl groupTrp760π-StackingAnchors inhibitor to catalytic cleft
      Carbonyl linkerLys779Water-mediatedEnhances binding affinity

      Data derived from PDB 5O83 crystallographic analysis [6]

      Suppression of PI3K/AKT/mTOR Pathway Hyperactivation

      In activated PI3Kδ syndrome (APDS), gain-of-function mutations in PIK3CD (encoding p110δ) or loss-of-function mutations in PIK3R1 (encoding p85α) constitutively activate PI3Kδ, leading to unchecked conversion of PIP₂ to PIP₃. Leniolisib potently inhibits this reaction, reducing PIP₃ levels by >80% in immune cells at therapeutic concentrations. This suppression normalizes downstream signaling: phospho-AKT (Ser473) and phospho-S6 ribosomal protein (key mTORC1 effectors) are significantly reduced, as demonstrated in ex vivo assays using patient-derived B cells. Consequently, aberrant mTOR-driven cell proliferation and impaired FOXO-mediated transcription—hallmarks of APDS—are reversed. This restores transcriptional programs for B/T-cell maturation and counteracts the accumulation of senescent CD8⁺ TEMRA cells [1] [6] [7].

      Isoform Selectivity and Biochemical Specificity

      Comparative IC₅₀ Values for PI3Kα, β, γ, and δ Isoforms

      Leniolisib exhibits exceptional selectivity for PI3Kδ over other class I PI3K isoforms, attributable to structural differences in the catalytic pockets. Biochemical assays reveal an IC₅₀ of 0.01 nM for PI3Kδ, compared to 0.24 nM (PI3Kα), 0.42 nM (PI3Kβ), and 2.23 nM (PI3Kγ). This translates to selectivity ratios of 28-fold (δ vs. α), 43-fold (δ vs. β), and 257-fold (δ vs. γ). The compound’s >1,000-fold selectivity against the broader kinome further minimizes off-target effects. This profile contrasts sharply with earlier PI3K inhibitors like idelalisib (δ IC₅₀=2.5 nM, α IC₅₀=8,600 nM) or duvelisib (δ/γ inhibitor), which exhibit narrower therapeutic windows due to lower selectivity [1] [3] [4].

      Table 2: Isoform Selectivity Profile of Leniolisib vs. Other PI3K Inhibitors

      PI3K InhibitorPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)δ Selectivity Ratio (vs. α/β/γ)
      Leniolisib0.010.240.422.2328x / 43x / 257x
      Idelalisib2.58,6004,000893,440x / 1,600x / 36x
      Duvelisib2.51,6028527641x / 34x / 11x
      Alpelisib2904.61,2002500.016x / 0.004x / 0.86x

      Data compiled from enzymatic assays [1] [3] [4]

      Impact on Downstream Signaling Molecules (AKT, S6 Kinase)

      Leniolisib’s isoform specificity translates to precise modulation of PI3Kδ-dependent signaling nodes. In APDS patient immune cells, leniolisib (70 mg twice daily) reduces phospho-AKT⁺ B cells by ~80% at steady state, as quantified by flow cytometry. This correlates with normalized phosphorylation of S6 kinase (S6K), a direct mTORC1 target. Consequently, FOXO1/3a transcription factors—suppressed by hyperactive AKT in APDS—are reactivated, restoring expression of genes governing lymphocyte differentiation (e.g., IL-7R, TCF7). Importantly, leniolisib does not impair PI3Kα-mediated insulin signaling or PI3Kβ-dependent platelet aggregation, underscoring its immunological precision [1] [6] [7].

      Compound Names Mentioned:

      • Leniolisib
      • Idelalisib
      • Duvelisib
      • Alpelisib
      • Umbralisib
      • Copanlisib

      Properties

      CAS Number

      1354690-24-6

      Product Name

      Leniolisib

      IUPAC Name

      1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

      Molecular Formula

      C21H25F3N6O2

      Molecular Weight

      450.5 g/mol

      InChI

      InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1

      InChI Key

      MWKYMZXCGYXLPL-ZDUSSCGKSA-N

      SMILES

      CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

      Solubility

      <1 mg/mL

      Synonyms

      Leniolisib; CDZ-173; CDZ 173; CDZ173; Leniosilib

      Canonical SMILES

      CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

      Isomeric SMILES

      CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.